molecular formula C24H25F3N4O2 B2532349 Benzofuran-2-yl(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034321-79-2

Benzofuran-2-yl(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone

Cat. No. B2532349
CAS RN: 2034321-79-2
M. Wt: 458.485
InChI Key: YIMVLYISKMTKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzofuran-2-yl(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone” is a complex organic compound. It has a molecular formula of C19H15ClF3N3O2 and a molecular weight of 409.8 g/mol . The compound is characterized by the presence of a benzofuran moiety, a piperazine ring, and a trifluoromethyl group attached to a pyridine ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 409.8 g/mol. It has a computed XLogP3-AA value of 4.5, indicating its lipophilicity. It has 0 hydrogen bond donors and 7 hydrogen bond acceptors. The compound has 2 rotatable bonds, indicating some degree of flexibility in its structure .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “Benzofuran-2-yl(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone”:

Anticancer Research

Benzofuran derivatives, including the compound , have shown significant potential in anticancer research. These compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The unique structure of Benzofuran-2-yl(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone allows it to interact with specific molecular targets within cancer cells, making it a promising candidate for developing new anticancer therapies .

Antiviral Applications

This compound has been studied for its antiviral properties, particularly against viruses like hepatitis C. The benzofuran core structure is known to interfere with viral replication processes, thereby reducing the viral load in infected cells. This makes it a potential candidate for antiviral drug development, especially in the context of emerging viral infections .

Antibacterial Activity

Research has demonstrated that benzofuran derivatives possess strong antibacterial properties. The compound can disrupt bacterial cell walls and inhibit essential bacterial enzymes, leading to the death of bacterial cells. This application is particularly important in the fight against antibiotic-resistant bacterial strains .

Neuroprotective Effects

Benzofuran-2-yl(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone has been investigated for its neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a valuable compound in the development of neuroprotective drugs .

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. This property is beneficial in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory effects are mediated through the modulation of specific signaling pathways involved in inflammation .

Antioxidant Potential

Benzofuran derivatives, including this compound, have strong antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cardiovascular diseases and cancer. The antioxidant activity is attributed to the ability of the benzofuran ring to donate electrons and neutralize reactive oxygen species .

Immunosuppressive Activity

The compound has been studied for its immunosuppressive effects, which are useful in preventing organ transplant rejection and treating autoimmune diseases. It can modulate the immune response by inhibiting the activation and proliferation of immune cells. This application is crucial in developing new immunosuppressive therapies with fewer side effects .

Antidiabetic Research

Research has shown that benzofuran derivatives can improve insulin sensitivity and reduce blood glucose levels. This makes them potential candidates for developing new antidiabetic drugs. The compound can modulate various metabolic pathways involved in glucose homeostasis, providing a multifaceted approach to diabetes management .

These applications highlight the diverse potential of Benzofuran-2-yl(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone in scientific research and drug development. Each application leverages the unique chemical properties of the compound to address different biological challenges.

RSC Advances Future Journal of Pharmaceutical Sciences Elsevier

Future Directions

Trifluoromethylpyridine derivatives, like the compound , are used in the protection of crops from pests and in the pharmaceutical and veterinary industries. Many candidates are currently undergoing clinical trials. It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

1-benzofuran-2-yl-[4-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N4O2/c25-24(26,27)19-5-3-9-28-22(19)30-14-12-29(13-15-30)18-7-10-31(11-8-18)23(32)21-16-17-4-1-2-6-20(17)33-21/h1-6,9,16,18H,7-8,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMVLYISKMTKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-2-yl(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone

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